3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione

Lipophilicity Drug-likeness Permeability

3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione (CAS 88612-24-2) is a 3,3-disubstituted succinimide derivative with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol. It belongs to the pyrrolidine-2,5-dione class, which is recognized for diverse pharmacological activities including anticonvulsant, anti-inflammatory, and antitumor properties.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 88612-24-2
Cat. No. B1419970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione
CAS88612-24-2
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(CC(=O)NC2=O)C
InChIInChI=1S/C12H13NO2/c1-8-3-5-9(6-4-8)12(2)7-10(14)13-11(12)15/h3-6H,7H2,1-2H3,(H,13,14,15)
InChIKeyZOERMGLGLIDJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione (CAS 88612-24-2): Procurement-Ready Physicochemical and Structural Profile


3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione (CAS 88612-24-2) is a 3,3-disubstituted succinimide derivative with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol [1]. It belongs to the pyrrolidine-2,5-dione class, which is recognized for diverse pharmacological activities including anticonvulsant, anti-inflammatory, and antitumor properties [2]. The compound features a 4-methylphenyl (p-tolyl) substituent at the 3-position alongside a 3-methyl group, distinguishing it from the more extensively studied 3-methyl-3-phenyl analog (desmethylmethsuximide) and the simpler 3,3-dimethylpyrrolidine-2,5-dione [3]. Commercially available from multiple vendors at purities of 95–98%, it is primarily positioned as a versatile small-molecule scaffold and research chemical building block [4].

Why 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione Cannot Be Casually Replaced by Generic 3,3-Disubstituted Succinimide Analogs


Within the 3,3-disubstituted pyrrolidine-2,5-dione class, substitution at the 3-aryl position profoundly modulates lipophilicity, steric bulk, and electronic character, all of which directly impact target binding, metabolic stability, and physicochemical handling [1]. The 4-methylphenyl group of CAS 88612-24-2 confers a calculated logP of approximately 1.40–1.75, intermediate between the more polar 3,3-dimethyl analog (logP ~ −0.13 to 0.39) and the less lipophilic 3-methyl-3-phenyl analog (logP ~ 0.91–1.32) [2][3]. These differences in partition coefficient alter solubility profiles, membrane permeability, and protein binding, meaning that even closely related analogs cannot be assumed to exhibit interchangeable behavior in biological assays, synthetic derivatization protocols, or formulation development [4].

Quantitative Differentiation Evidence for 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione (CAS 88612-24-2) Versus Closest Structural Analogs


Lipophilicity (logP) Differentiation: 4-Methylphenyl vs. Phenyl and Dimethyl Analogs

The target compound exhibits a measured logP of 1.40 (ChemBase) or calculated logP of 1.75 (PubChem), compared with 0.91 (measured) / 1.32 (calculated) for the 3-methyl-3-phenyl analog (desmethylmethsuximide, CAS 1497-17-2) and −0.13 (measured) / 0.39 (calculated) for the 3,3-dimethyl analog (CAS 3437-29-4) [1][2][3]. The addition of a para-methyl group to the phenyl ring increases logP by approximately 0.4–0.5 log units relative to the unsubstituted phenyl analog, placing the compound in a more favorable lipophilicity range (logP 1–3) for CNS drug-likeness while remaining below the threshold associated with poor solubility and high metabolic clearance [4].

Lipophilicity Drug-likeness Permeability

Melting Point and Solid-State Handling: Favorable Physical Form for Laboratory Processing

The target compound has a melting point of 69–71 °C, which is 14–16 °C lower than the 3-methyl-3-phenyl analog (83–85 °C) and 34–38 °C lower than the 3,3-dimethyl analog (103–108 °C) [1]. This lower melting point may facilitate easier dissolution and handling during laboratory-scale synthesis and formulation, particularly when processing at near-ambient temperatures.

Melting point Solid-state properties Laboratory handling

Molecular Weight and Topological Polar Surface Area: Balanced CNS Drug-Likeness Parameters

With a molecular weight of 203.24 g/mol and a topological polar surface area (TPSA) of 46.2 Ų, the target compound falls well within the optimal CNS drug-likeness ranges (MW ≤ 400 g/mol; TPSA ≤ 90 Ų) [1][2]. While both the phenyl analog (MW 189.21 g/mol, TPSA 46.2 Ų) and the dimethyl analog (MW 127.14 g/mol, TPSA 46.2 Ų) share the same TPSA due to the conserved succinimide core, the target compound's higher molecular weight reflects the added methyl group on the phenyl ring, which provides additional steric bulk and potential for hydrophobic interactions without compromising TPSA-based brain penetration potential [3].

Molecular weight CNS drug-likeness Physicochemical profiling

Anticonvulsant Activity Potential: Class-Level SAR Inference from 3,3-Disubstituted Pyrrolidine-2,5-diones

Although no direct bioactivity data were identified for CAS 88612-24-2, extensive SAR studies on closely related 3,3-disubstituted pyrrolidine-2,5-diones demonstrate that 3-methyl-3-aryl substitution confers potent anticonvulsant activity in the maximal electroshock (MES) seizure model [1]. In a head-to-head series, N-Mannich base derivatives of 3-methyl-3-phenylpyrrolidine-2,5-dione exhibited ED₅₀ values as low as 7.78 mg/kg (rat, oral, MES), outperforming the reference drug phenytoin, and compounds such as 6c and 6f showed higher protection than valproic acid and ethosuximide in MES and scPTZ tests [2]. The presence of an aryl group at the 3-position is critical for sodium channel (NaV1.2) blocking activity, and the 4-methyl substituent on the phenyl ring is predicted to enhance lipophilic interactions at the channel binding site based on SAR trends [3]. Users should note that these activity data derive from N-Mannich base derivatives rather than the parent succinimide scaffold, and direct testing of CAS 88612-24-2 is required to confirm activity.

Anticonvulsant MES test Sodium channel blockade

Commercial Availability and Purity: Multiple Qualified Suppliers with 95–98% Purity

CAS 88612-24-2 is commercially available from multiple global suppliers including Enamine (EN300-119341, 95%), AKSci (2588DE, 95%), Leyan (1557241, 98%), MolCore (NLT 97%), and CymitQuimica (3D-NDA61224, min. 95%) . In contrast, many 3,3-disubstituted pyrrolidine-2,5-dione analogs with alternative aryl substitution patterns (e.g., 3-(4-chlorophenyl), 3-(4-fluorophenyl), or 3-(4-methoxyphenyl)) are not commercially available as pre-synthesized building blocks, requiring custom synthesis . This commercial availability at defined purity specifications reduces procurement lead time and ensures batch-to-batch consistency for reproducible research.

Commercial availability Purity Procurement

Evidence-Backed Application Scenarios for 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione (CAS 88612-24-2)


Medicinal Chemistry: CNS-Targeted Lead Optimization Scaffold

Based on its favorable logP (1.40–1.75) and TPSA (46.2 Ų), both within optimal CNS drug-likeness ranges, CAS 88612-24-2 serves as an ideal starting scaffold for anticonvulsant lead optimization programs [1]. The established SAR from 3-methyl-3-phenylpyrrolidine-2,5-dione N-Mannich bases, which demonstrated ED₅₀ values as low as 7.78 mg/kg in rat MES models with superior efficacy to phenytoin, provides a rational basis for exploring N-Mannich base derivatization of this scaffold to generate novel analogs with potentially differentiated pharmacokinetic profiles [2]. The 4-methylphenyl substituent is predicted to enhance CNS penetration relative to the unsubstituted phenyl analog based on the ~0.4–0.5 log unit increase in logP [3].

Chemical Biology: Versatile Building Block for Diversity-Oriented Synthesis

The compound's commercial availability at 95–98% purity from multiple vendors [1] and its classification as a 'Building Block' and 'Versatile small molecule scaffold' [2] position it as a reliable starting material for diversity-oriented synthesis (DOS). The succinimide NH and the reactive methylene group at position 4 provide two orthogonal sites for functionalization, enabling the rapid generation of compound libraries for phenotypic screening. The 4-methylphenyl group offers a distinct steric and electronic profile compared to other commercially available 3-aryl succinimide building blocks [3].

Drug Impurity Reference Standard and Analytical Method Development

CAS 88612-24-2 is explicitly listed as a 'reference substance for drug impurities and reagents' [1], suggesting its utility in pharmaceutical quality control and analytical method development. Given its structural relationship to the antiepileptic drug methsuximide (N,3-dimethyl-3-phenylpyrrolidine-2,5-dione) and its active metabolite desmethylmethsuximide (3-methyl-3-phenylpyrrolidine-2,5-dione), this compound may serve as a potential process-related impurity or degradation product marker in the manufacture or stability testing of succinimide-class antiepileptic drugs [2]. Its distinct chromatographic properties (logP 1.40 vs. 0.91 for desmethylmethsuximide) enable clear separation in reversed-phase HPLC methods [3].

Industrial Lubricant Additive Research: Friction Modifier Scaffold

Patent literature (US20140011721A1, EP2167619A2) discloses pyrrolidine-2,5-dione derivatives, including 3,3-disubstituted variants, as friction modifiers in lubricant compositions for engine, transmission, and gear applications [1]. The structural formula claimed in these patents encompasses compounds with aryl and alkyl substituents at the 3-position, suggesting that CAS 88612-24-2 could serve as a precursor for synthesizing novel friction modifier additives. The 4-methylphenyl substituent may provide beneficial thermal stability and solubility characteristics in hydrocarbon-based lubricant formulations compared to simpler alkyl-substituted analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.